1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine
Overview
Description
1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine is a chemical compound characterized by the presence of a pyridine ring substituted with two fluorine atoms at positions 3 and 5, and an ethanamine group substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine typically involves the reaction of 3,5-difluoropyridine with appropriate reagents to introduce the ethanamine and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Difluoropyridin-2-yl)ethanone: Similar structure but lacks the methoxy group.
1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanone: Similar structure but with a ketone group instead of an amine
Uniqueness
1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine is unique due to the presence of both the methoxy and ethanamine groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine, also known as (R)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanamine, is a chiral compound characterized by a pyridine ring substituted with two fluorine atoms and an ethanamine chain with a methoxy group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHFNO
- Molecular Weight : 188.17 g/mol
- Density : 1.244 g/cm³ (predicted)
- Boiling Point : 208.7 °C (predicted)
- pKa : 7.15 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity, facilitating membrane penetration and binding to target sites. The methoxy group plays a crucial role in modulating binding affinity and selectivity towards various biological targets .
Biological Studies and Applications
This compound has been investigated for its potential applications in treating neurological disorders and other conditions due to its pharmacological properties. Key areas of research include:
- Antimicrobial Activity : Preliminary studies have indicated that related fluorinated pyridine derivatives exhibit antimicrobial properties against various pathogens, suggesting potential applications in combating infections .
- Neurological Effects : As a building block in medicinal chemistry, this compound is being explored for its effects on neurotransmitter systems, with implications for treating conditions such as depression and anxiety .
Case Studies
- Antimicrobial Screening : In a study assessing the activity of various pyridine derivatives against ESKAPE pathogens—bacterial strains known for their antibiotic resistance—compounds structurally similar to this compound exhibited variable potency. Notably, while some derivatives showed significant activity against Gram-positive bacteria, others were ineffective against Gram-negative strains like Pseudomonas aeruginosa .
- Neurological Research : A series of experiments evaluated the effects of this compound on neurotransmitter release in neuronal cell cultures. Results indicated that certain concentrations could enhance dopamine release, suggesting a potential mechanism for its use in treating neurodegenerative diseases .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences in biological activity:
Compound Name | Structure | Biological Activity | Target Pathway |
---|---|---|---|
This compound | Pyridine with two F atoms | Moderate antimicrobial; potential neuroactive | Neurotransmitter modulation |
2,6-Diamino-3,5-difluoropyridine | Pyridine with amino groups | Antibacterial against E. coli | Cell wall synthesis inhibition |
5-Cyclopropyl-6,8-difluoro-pyrazoloquinolinone | Pyrazoloquinoline derivative | Antineoplastic activity | Cell cycle regulation |
Properties
IUPAC Name |
1-(3,5-difluoropyridin-2-yl)-2-methoxyethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-13-4-7(11)8-6(10)2-5(9)3-12-8/h2-3,7H,4,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWODYWDPZNKNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=C(C=C(C=N1)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217704 | |
Record name | 3,5-Difluoro-α-(methoxymethyl)-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901217704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075757-32-2 | |
Record name | 3,5-Difluoro-α-(methoxymethyl)-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1075757-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-α-(methoxymethyl)-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901217704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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